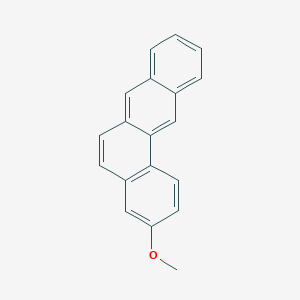
Benz(a)anthracene, 3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 3-methoxy-, also known as Benz(a)anthracene, 3-methoxy-, is a useful research compound. Its molecular formula is C19H14O and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benz(a)anthracene, 3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)anthracene, 3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research
Benz(a)anthracene, 3-methoxy- is primarily utilized to study the mechanisms of carcinogenesis. Its role as a PAH allows researchers to investigate how it contributes to cancer development through metabolic activation into reactive intermediates that can form DNA adducts. These adducts are crucial in understanding mutation processes leading to cancer .
Case Study:
A study conducted on the metabolic pathways of benz(a)anthracene derivatives demonstrated that the methoxy substitution alters the compound's reactivity and potential for DNA binding, thus influencing its carcinogenicity .
Biochemistry
In biochemical research, this compound is employed to explore enzyme-catalyzed reactions involving PAHs and their metabolites. It serves as a substrate for cytochrome P450 enzymes, which are vital in drug metabolism and the detoxification of xenobiotics .
Experimental Findings:
Research has shown that benz(a)anthracene derivatives can modulate enzymatic activity, providing insights into how structural modifications affect metabolic pathways .
Toxicology
The toxicological profile of benz(a)anthracene, 3-methoxy- is significant for understanding the adverse effects of PAHs on human health and ecosystems. Studies focus on its potential to induce oxidative stress and inflammation in living organisms .
Toxicity Assessment:
Animal studies have indicated that exposure to this compound can lead to various toxic effects, including genotoxicity and carcinogenicity, which are critical for risk assessment in environmental health .
Environmental Science
This compound is also studied for its environmental impact, particularly regarding pollution from industrial processes and combustion sources. Its persistence in the environment raises concerns about bioaccumulation and ecological toxicity .
Research Insights:
Environmental studies have highlighted the presence of benz(a)anthracene derivatives in contaminated sites, linking them to adverse ecological effects and prompting investigations into remediation strategies .
Propriétés
Numéro CAS |
69847-25-2 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
3-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-17-8-9-18-16(11-17)7-6-15-10-13-4-2-3-5-14(13)12-19(15)18/h2-12H,1H3 |
Clé InChI |
FDVWSUSGAVPIMR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
SMILES canonique |
COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Key on ui other cas no. |
69847-25-2 |
Synonymes |
3-Methoxybenz[a]anthracene; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















